![molecular formula C18H21N7O2 B14728021 5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine CAS No. 13888-14-7](/img/structure/B14728021.png)
5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine typically involves the reaction of appropriate triazole and triazine precursors under specific conditions. One common method involves the alkylation of 7-substituted (dinitro)triazolo[4,3-a][1,3,5]triazin-5-yl methanides with allyl and benzyl bromide . The reaction is carried out in the presence of potassium salts and leads to the formation of zwitterionic compounds with a positive charge on the nitrogen atom of the triazole ring and a negative charge localized on the dinitromethyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the nitrogen atoms of the triazole ring.
Substitution: Substitution reactions can occur at the phenyl ring or the morpholine groups.
Common Reagents and Conditions
Alkylation: Allyl and benzyl bromide are commonly used alkylating agents.
Substitution: Halogenated reagents and strong bases are often employed for substitution reactions.
Major Products
The major products of these reactions include zwitterionic compounds with alkylated triazole rings and substituted phenyl or morpholine groups .
Wissenschaftliche Forschungsanwendungen
5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an enzyme inhibitor, antiviral agent, and antitumor agent.
Materials Science: It is explored as a building block for thermally activated organic materials with delayed fluorescence.
Agrochemicals: The compound is studied for its potential use as an energetic material and gas generator.
Wirkmechanismus
The mechanism of action of 5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . Additionally, its unique structure allows it to interact with various biological targets, leading to its antiviral and antitumor activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Dialkylamino-5-dinitromethyl[1,2,4]triazolo[4,3-a][1,3,5]triazines: These compounds share a similar triazolotriazine core and exhibit similar reactivity and biological activities.
3,7,11-Tris(4-(10H-phenoxazin-10-yl)phenyl)tris([1,2,4]triazolo)[1,3,5]triazine: This compound is used as a thermally activated delayed fluorescence emitter.
Uniqueness
5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of morpholine groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
13888-14-7 |
|---|---|
Molekularformel |
C18H21N7O2 |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
4-(5-morpholin-4-yl-3-phenyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-7-yl)morpholine |
InChI |
InChI=1S/C18H21N7O2/c1-2-4-14(5-3-1)15-21-22-17-19-16(23-6-10-26-11-7-23)20-18(25(15)17)24-8-12-27-13-9-24/h1-5H,6-13H2 |
InChI-Schlüssel |
ZEPAFKCVLRZHKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC3=NN=C(N3C(=N2)N4CCOCC4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


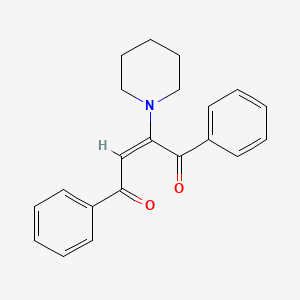
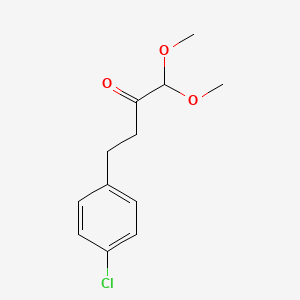

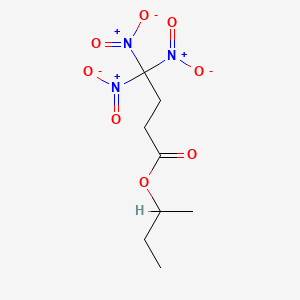

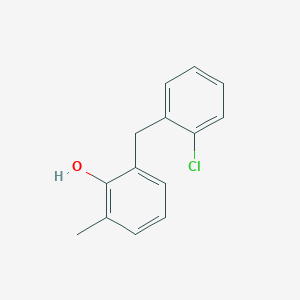
![9-Amino-5h-naphtho[2,1-b]pyrimido[5,4-e][1,4]oxazine-5,11(10h)-dione](/img/structure/B14727984.png)

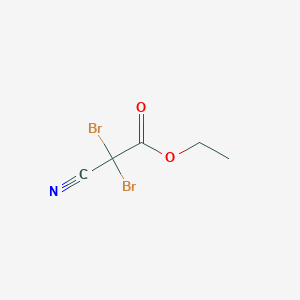
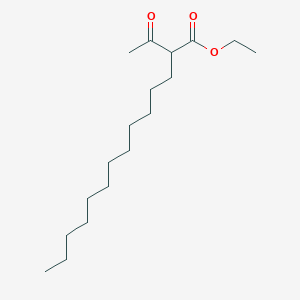
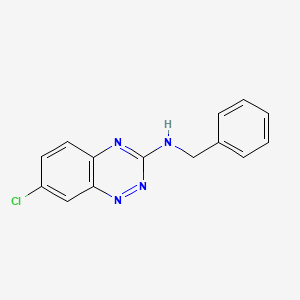
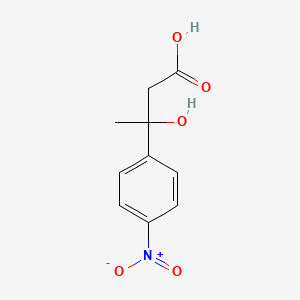
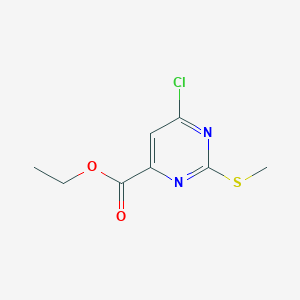
![5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione](/img/structure/B14728031.png)
